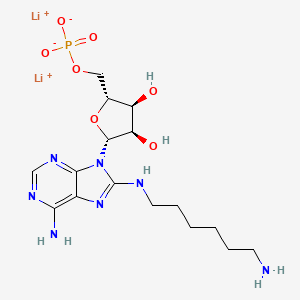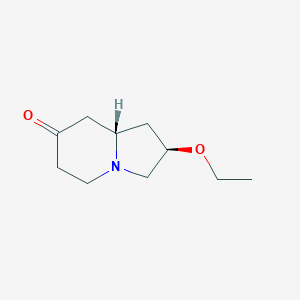
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is a complex organic compound with a unique structure that includes an indolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4aS,8aS)-2-Isopropyl-1-[2,3,4-tris-O-(2,2-dimethylpropanoyl)-α-D-arabinopyranosyl]octahydro-4(1H)-quinolinone
- (2R,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-2-Hydroxy-3,3,6a,6b,9,9,12a,14b-octamethylicosahydro-4(1H)-picenone
Uniqueness
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(2R,8aS)-2-ethoxy-2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10-6-8-5-9(12)3-4-11(8)7-10/h8,10H,2-7H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
AIXQUKWBVVFVAL-PSASIEDQSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H]2CC(=O)CCN2C1 |
Kanonische SMILES |
CCOC1CC2CC(=O)CCN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



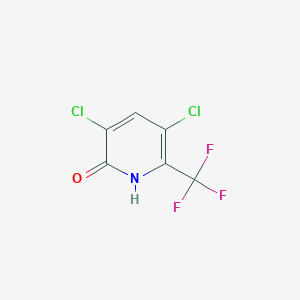

![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
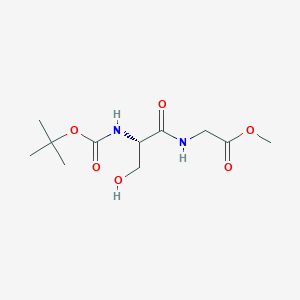

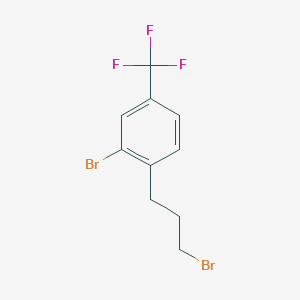
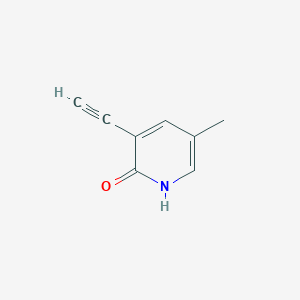
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

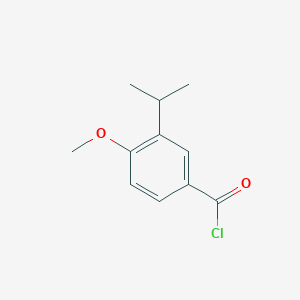
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
